N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]Benzamide
Description
Structural Overview
This compound features a benzamide core substituted with:
- A 1H-indazol-3-yl group modified with a 3,5-difluorophenylmethyl moiety at position 3.
- A 4-methylpiperazinyl group at position 4 of the benzamide.
- A tetrahydro-2H-pyran-4-yl group linked via a trifluoroacetylated amino group at position 2.
Synthesis The synthesis involves coupling 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine with 4-(4-methyl-piperazin-1-yl)-2-[(tetrahydro-pyran-4-yl)-(2,2,2-trifluoro-acetyl)-amino]-benzoic acyl chloride, followed by deprotection using an organic base at high temperature .
Properties
Molecular Formula |
C33H33F5N6O3 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C33H33F5N6O3/c1-42-8-10-43(11-9-42)25-3-4-26(29(19-25)44(32(46)33(36,37)38)24-6-12-47-13-7-24)31(45)39-30-27-17-20(2-5-28(27)40-41-30)14-21-15-22(34)18-23(35)16-21/h2-5,15-19,24H,6-14H2,1H3,(H2,39,40,41,45) |
InChI Key |
DAXQEJSQDHWUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)N(C6CCOCC6)C(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₃₁H₃₄F₂N₆O₂
- Molecular Weight : 560.64 g/mol
- Storage : Stable under inert atmosphere at 2–8°C .
Therapeutic Relevance
The compound is designed to treat diseases caused by deregulated protein kinase activity, likely due to its structural resemblance to kinase inhibitors targeting ATP-binding pockets .
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
| Feature | Target Compound | Common Kinase Inhibitors |
|---|---|---|
| Heterocyclic Core | 1H-Indazole (enhances binding to kinase hinge regions) | Axitinib (indazole-based VEGFR inhibitor) |
| Substituent at Position 4 | 4-Methylpiperazinyl (improves solubility and pharmacokinetics) | Imatinib (piperazine-containing BCR-ABL inhibitor) |
| Fluorinated Groups | 3,5-Difluorophenyl and trifluoroacetyl (enhance metabolic stability and lipophilicity) | Sorafenib (trifluoromethyl group in structure) |
Research Findings and Limitations
- Efficacy : Preclinical studies suggest potent kinase inhibition, but in vivo data are lacking in the provided evidence.
- Stability : The trifluoroacetyl group may confer resistance to enzymatic degradation, though this requires validation .
- Knowledge Gaps: Direct comparisons with structurally similar kinase inhibitors (e.g., midostaurin or ponatinib) are absent in the evidence, limiting mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
